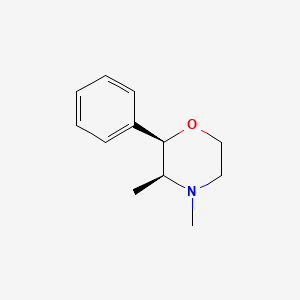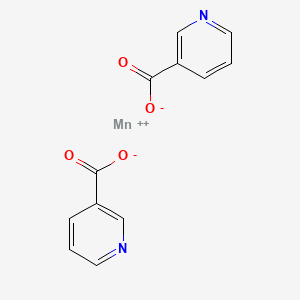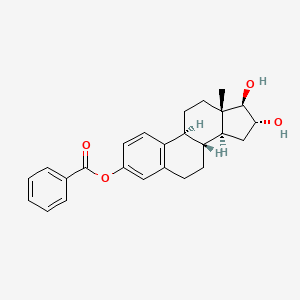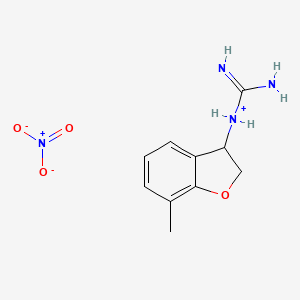
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a hydroxybutanenitrile group. This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxybutanenitrile group . Common reaction conditions include refluxing in solvents such as tetrahydrofuran (THF) with catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Applications De Recherche Scientifique
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects, including antipsychotic and neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: Known for its use in the synthesis of thalidomide and other pharmaceuticals.
Isoindoline-1,3-dione: A core structure in many bioactive molecules.
Lenalidomide and Pomalidomide: These compounds share structural similarities and exhibit immunomodulatory and antitumor activities.
Uniqueness
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
13635-07-9 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanenitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-5-8(15)7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,8,15H,5,7H2 |
Clé InChI |
FFQXXXBBRKUSHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)










